5-Methoxy-2-nitro-4-(oxolan-2-ylmethoxy)benzoic acid
Overview
Description
5-Methoxy-2-nitro-4-(oxolan-2-ylmethoxy)benzoic acid is a chemical compound with the molecular formula C13H15NO7 . It has a molecular weight of 297.26 . This compound is used for research purposes .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound are not fully detailed in the search results. The molecular weight is known to be 297.26 , but other properties like boiling point, melting point, and density were not found.Scientific Research Applications
Luminescent Properties and Coordination Compounds
- Benzoic acid derivatives, including those with methoxy and nitro groups, have been used in the synthesis of lanthanide coordination compounds. These compounds have demonstrated significant influence on the photophysical properties due to the presence of electron-releasing or electron-withdrawing substituents. The electron density of these ligands, influenced by the substituents, directly affects the luminescence of Tb(3+) complexes, highlighting the potential of these derivatives in developing luminescent materials (Sivakumar et al., 2010).
Synthesis of Complex Organic Structures
- The presence of methoxy and nitro groups in benzoic acid derivatives has been instrumental in the cyclization of alkanoic acids, leading to the synthesis of complex organic structures like 2-alkyl-7-methoxy-5-nitrobenzo[b]furans. This underlines the role of these compounds in organic synthesis and their potential application in the production of complex molecules (Kowalewska & Kwiecień, 2008).
Development of Coordination Polymers
- Similar to the first point, the synthesis of coordination polymers using aromatic carboxylic acids, including those with methoxy and nitro substituents, has been explored. These polymers exhibit interesting photophysical properties and have the potential for application in materials science, especially due to their luminescent efficiencies and structural characteristics (Sivakumar et al., 2011).
Properties
IUPAC Name |
5-methoxy-2-nitro-4-(oxolan-2-ylmethoxy)benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO7/c1-19-11-5-9(13(15)16)10(14(17)18)6-12(11)21-7-8-3-2-4-20-8/h5-6,8H,2-4,7H2,1H3,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BZJQHIABMUYYRN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)C(=O)O)[N+](=O)[O-])OCC2CCCO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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